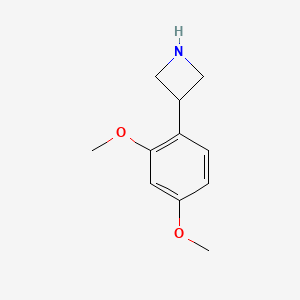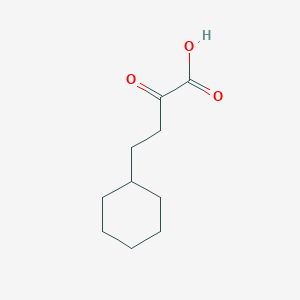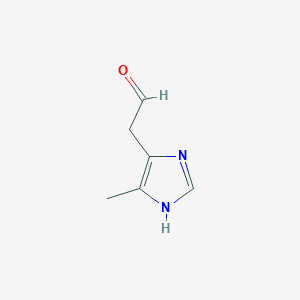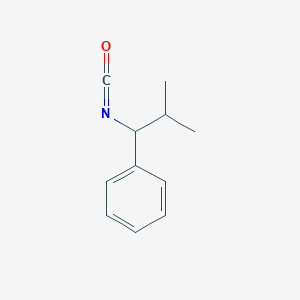
(1-Isocyanato-2-methylpropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Isocyanato-2-methylpropyl)benzene: is an organic compound with the molecular formula C11H13NO It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring through a 2-methylpropyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Isocyanato-2-methylpropyl)benzene typically involves the reaction of an appropriate amine with phosgene or its derivatives. One common method is the reaction of 2-methylpropylamine with phosgene, which results in the formation of the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the safety and purity of the product.
Industrial Production Methods: In industrial settings, this compound can be produced using large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully monitored. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Isocyanato-2-methylpropyl)benzene undergoes various chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming carbamates or ureas.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alcohols or amines are often used in substitution reactions.
Major Products:
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Carbamates and ureas.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1-Isocyanato-2-methylpropyl)benzene is used as a building block in organic synthesis. It is employed in the preparation of various polymers, resins, and coatings due to its reactivity with nucleophiles.
Biology: In biological research, this compound can be used to modify proteins and peptides through the formation of stable urea linkages. This modification can help in studying protein structure and function.
Industry: In the industrial sector, this compound is used in the production of polyurethane foams, adhesives, and sealants. Its reactivity with polyols makes it a valuable component in these materials.
Wirkmechanismus
The mechanism of action of (1-Isocyanato-2-methylpropyl)benzene involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form stable urea or carbamate linkages. These reactions are often facilitated by the electron-withdrawing nature of the isocyanate group, which makes it highly reactive towards nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Phenyl isocyanate: Similar structure but lacks the 2-methylpropyl chain.
Toluene diisocyanate: Contains two isocyanate groups and is widely used in the production of polyurethanes.
Methyl isocyanate: A simpler isocyanate compound with significant industrial relevance.
Uniqueness: (1-Isocyanato-2-methylpropyl)benzene is unique due to the presence of the 2-methylpropyl chain, which can influence its reactivity and physical properties. This structural feature can affect the compound’s solubility, boiling point, and reactivity compared to other isocyanates.
Eigenschaften
CAS-Nummer |
122129-85-5 |
|---|---|
Molekularformel |
C11H13NO |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
(1-isocyanato-2-methylpropyl)benzene |
InChI |
InChI=1S/C11H13NO/c1-9(2)11(12-8-13)10-6-4-3-5-7-10/h3-7,9,11H,1-2H3 |
InChI-Schlüssel |
FIRNMIDZIRGJSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC=CC=C1)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


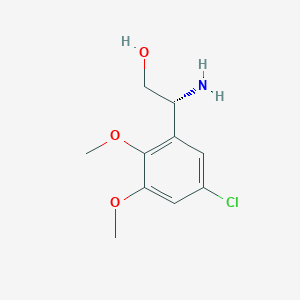
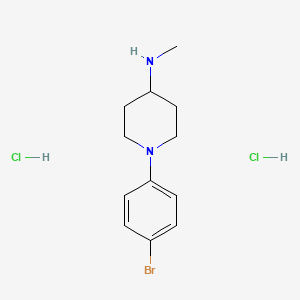
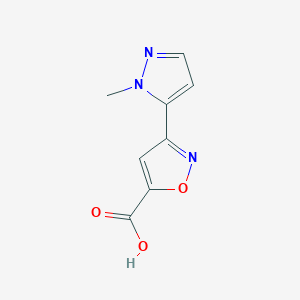
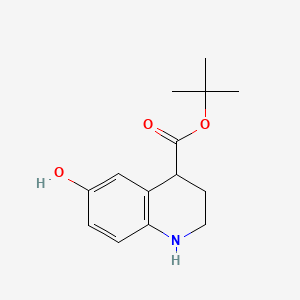
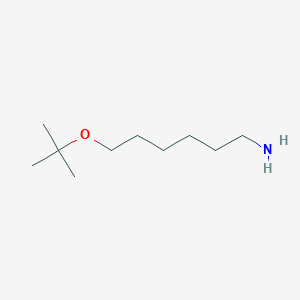
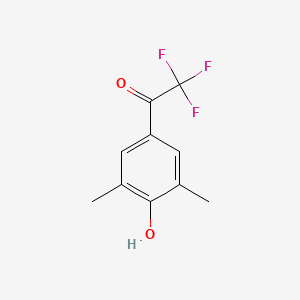
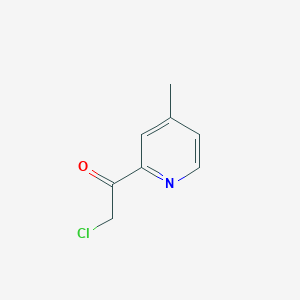
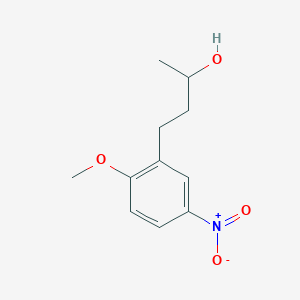
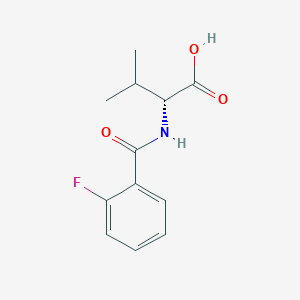
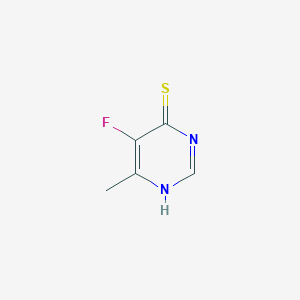
![1-[(2-Bromo-3-methoxyphenyl)methyl]piperazine](/img/structure/B13609294.png)
